molecular formula C15H13N5S2 B15097886 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B15097886
M. Wt: 327.4 g/mol
InChI Key: NDBKTUCETVBCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-benzimidazole core linked via a sulfanylmethyl (-SCH2-) group to a 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole moiety. Such hybrid structures are often explored for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, due to their ability to interact with biological targets like enzymes or receptors .

Properties

Molecular Formula

C15H13N5S2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C15H13N5S2/c1-20-14(12-7-4-8-21-12)18-19-15(20)22-9-13-16-10-5-2-3-6-11(10)17-13/h2-8H,9H2,1H3,(H,16,17)

InChI Key

NDBKTUCETVBCBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step reactions. One common method includes the condensation of 2-chloromethyl-1H-benzimidazole with 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzimidazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or triazole rings .

Scientific Research Applications

2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of triazole-benzimidazole hybrids . Below is a detailed comparison with structurally related compounds:

Compound Key Structural Differences Synthetic Yield Melting Point Notable Properties
Target Compound
2-({[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Core: Benzimidazole-triazole-thiophene Not reported Not reported Combines sulfur-rich triazole and electron-rich thiophene for diverse binding modes.
6m
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine
Pyridine replaces benzimidazole; methoxyphenyl at triazole 92% 196–198°C Enhanced solubility due to methoxy group; pyridine may alter π-π stacking interactions .
9c
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
Thiazole-acetamide replaces benzimidazole; bromophenyl substituent Not reported Not reported Bromine atom increases molecular weight and lipophilicity .
5f
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Chlorophenyl and fluorophenyl substituents; pyrazole-thiazole hybrid 76% Not reported Halogen substituents enhance metabolic stability; pyrazole may improve bioavailability .

Physicochemical Properties

  • Polarity : Methoxy (6m) and thiophene (target compound) groups increase polarity compared to halogenated derivatives (5f, 9c) .
  • Thermal Stability : High melting points (e.g., 196–198°C for 6m) correlate with crystalline packing, influenced by rigid triazole and planar benzimidazole cores .

Crystallographic Insights

  • Triazole-benzimidazole hybrids often form orthorhombic or monoclinic crystals (), stabilized by hydrogen bonds and π-π interactions. The target compound’s structure may adopt similar packing, as inferred from isostructural derivatives in .

Biological Activity

The compound 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H11N3S2C_{10}H_{11}N_3S_2 with a molecular weight of approximately 269.3 g/mol. The structure features a benzimidazole core linked to a triazole moiety via a sulfanyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC10H11N3S2C_{10}H_{11}N_3S_2
Molecular Weight269.3 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds5

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown notable activity against various bacterial strains. A study indicated that derivatives with a benzimidazole nucleus displayed broad-spectrum antibacterial effects, including against Staphylococcus aureus and Escherichia coli .

Case Study:
In vitro tests revealed that certain benzimidazole derivatives had minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. A specific study highlighted that certain complexes of benzimidazole were effective in sensitizing melanoma cells toward radiation therapy by inducing apoptosis through reactive oxygen species (ROS) generation and subsequent DNA damage .

Mechanism of Action:
The mechanism involves the phosphorylation of p53, leading to cell cycle arrest and activation of caspases, which are crucial for apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications on the thiophenyl and triazole rings can significantly influence the compound's potency and selectivity.

Comparative Analysis with Related Compounds

To illustrate the biological potential of the target compound, a comparative analysis with structurally related compounds is presented in the table below:

Compound NameAntimicrobial Activity (MIC μg/ml)Anticancer Activity
This compoundTBDTBD
Benzimidazole Derivative A50Moderate
Benzimidazole Derivative B25High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.